ethyl 4-(4-{[3-(ethoxycarbonyl)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride
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Description
Ethyl 4-(4-{[3-(ethoxycarbonyl)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C25H33ClN4O7S2 and its molecular weight is 601.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 600.1479194 g/mol and the complexity rating of the compound is 959. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-(4-{[3-(ethoxycarbonyl)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride is a complex organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound's structure includes a thieno[2,3-c]pyridine moiety, which is known for its pharmacological relevance. The presence of various functional groups enhances its interaction with biological targets.
Antitumor Activity
Research indicates that derivatives of thieno[2,3-c]pyridine exhibit significant antitumor activity. A study demonstrated that compounds with similar structures inhibited cancer cell proliferation in vitro and in vivo by inducing apoptosis and disrupting cell cycle progression. The ethoxycarbonyl group is believed to enhance the compound's lipophilicity, facilitating better membrane permeability and bioavailability .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. In vitro studies highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Analgesic Effects
In animal models, the compound exhibited analgesic properties superior to traditional analgesics like acetylsalicylic acid. This effect may be attributed to its ability to modulate pain signaling pathways and reduce inflammation .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in tumor growth and inflammation.
- Receptor Interaction : It interacts with various receptors (e.g., opioid receptors) that modulate pain perception.
- Cell Cycle Modulation : The compound affects the expression of genes related to cell cycle regulation, leading to apoptosis in cancer cells .
Study 1: Antitumor Efficacy
A study conducted on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity (IC50 = 10 μM). Histological analysis showed increased apoptosis marked by caspase activation .
Study 2: Antimicrobial Activity
In another study assessing antimicrobial effects, the compound demonstrated minimum inhibitory concentrations (MICs) as low as 5 μg/mL against Staphylococcus aureus and Escherichia coli. The study concluded that the compound could serve as a lead for developing new antimicrobial agents .
Data Summary
Properties
IUPAC Name |
ethyl 2-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O7S2.ClH/c1-4-35-24(31)21-19-10-11-27(3)16-20(19)37-23(21)26-22(30)17-6-8-18(9-7-17)38(33,34)29-14-12-28(13-15-29)25(32)36-5-2;/h6-9H,4-5,10-16H2,1-3H3,(H,26,30);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEMNYCSJCSHGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33ClN4O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.